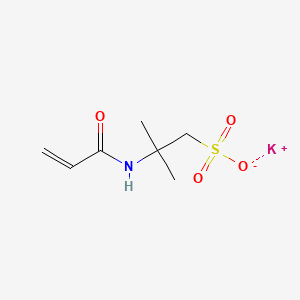
N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide is a complex organic compound with a molecular formula of C43H83N3O3. This compound is known for its unique structure, which includes a long heptadecenyl chain and an amine oxide functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide typically involves multiple steps. One common method includes the reaction of 8-heptadecenyl chloride with N,N-bis(3-aminopropyl)methanamine in the presence of a base to form the intermediate compound. This intermediate is then oxidized using hydrogen peroxide or another suitable oxidizing agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide undergoes various chemical reactions, including:
Oxidation: The amine group can be further oxidized to form nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The heptadecenyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products and cosmetics.
Mécanisme D'action
The mechanism of action of N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide involves its interaction with biological membranes. The long heptadecenyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The amine oxide group can also interact with proteins and enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[(Methylimino)bis(3,1-propanediyl)]bis(9-octadecenamide)N-oxide
- N,N’-Bis(3-aminopropyl)methanamine
Uniqueness
N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide is unique due to its specific combination of a long hydrophobic chain and a hydrophilic amine oxide group. This amphiphilic nature makes it particularly effective as a surfactant and in disrupting biological membranes, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
72987-25-8 |
|---|---|
Formule moléculaire |
C43H83N3O3 |
Poids moléculaire |
690.1 g/mol |
Nom IUPAC |
N-methyl-3-[[(E)-octadec-9-enoyl]amino]-N-[3-[[(E)-octadec-9-enoyl]amino]propyl]propan-1-amine oxide |
InChI |
InChI=1S/C43H83N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-42(47)44-38-34-40-46(3,49)41-35-39-45-43(48)37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21H,4-17,22-41H2,1-3H3,(H,44,47)(H,45,48)/b20-18+,21-19+ |
Clé InChI |
KFDACQRLVSKCIK-FRCMOREXSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCC[N+]([O-])(CCCNC(=O)CCCCCCC/C=C/CCCCCCCC)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CCCNC(=O)CCCCCCCC=CCCCCCCCC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)




